Azocan-(2Z)-ylideneamine
Description
Azocan-(2Z)-ylideneamine is an eight-membered heterocyclic compound featuring a (2Z)-ylideneamine moiety. While direct references to this compound are absent in the provided evidence, its structural and functional characteristics can be inferred from analogous ylideneamine derivatives. The (2Z)-ylideneamine group consists of an imine (C=N) bond in the Z-configuration, which is critical for its electronic properties and coordination chemistry. Azocan, an azacyclooctane ring, introduces unique steric and electronic effects compared to smaller heterocycles like benzothiazoles or thiazolidinones .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroazocin-8-amine |
InChI |
InChI=1S/C7H14N2/c8-7-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9) |
InChI Key |
AZNNPSMXKKWOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN=C(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Azocan-(2Z)-ylideneamine
- Core Structure : Eight-membered azocane ring with a (2Z)-ylideneamine substituent.
- Synthesis : Likely involves alkylation or condensation reactions, similar to methods for benzothiazole-based ylideneamines (e.g., KOH-mediated deprotonation followed by alkylation with MeI or CF₃SO₃Me) .
- Byproducts: Potential dimerization (as seen in benzothiazole derivatives under high temperatures) may occur but could be mitigated by the larger ring size .
(2Z,5Z)-Thiazolidinone Derivatives (e.g., Compounds 7o, 7p)
- Core Structure: Five-membered thiazolidinone ring with dual (2Z,5Z)-ylideneamine groups.
- Synthesis : Prepared via reactions in dioxane, followed by crystallization and spectroscopic validation (IR, NMR, MS) .
- Substituents: Functional groups like thiophene or dimethylamino benzylidene enhance electronic diversity but reduce steric bulk compared to azocan .
Benzothiazole Ylideneamine Gold Complexes (e.g., Ligands I–III)
- Core Structure : Six-membered benzothiazole with ylideneamine substituents.
- Synthesis : Requires strict temperature control (<66°C) to avoid dimeric byproducts (e.g., compound IV) .
- Applications: Used as ligands for gold(I) complexes, demonstrating strong σ-donor properties .
Physicochemical Properties
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